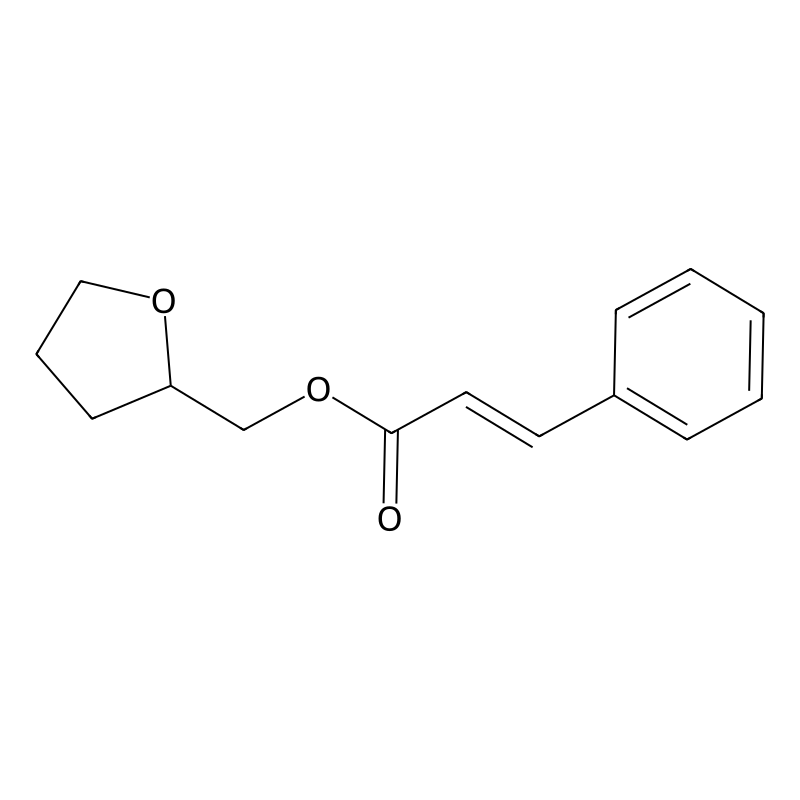

Tetrahydrofurfuryl cinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

- Flavor Chemistry: THFC possesses a sweet, balsamic odor reminiscent of honey and cinnamon []. This characteristic makes it a potential flavoring agent, particularly in food and beverage applications. Studies have explored its use in flavor concentrates and as a substitute for other cinnamic acid esters in flavor formulations [].

Tetrahydrofurfuryl cinnamate is an ester formed from the reaction of tetrahydrofurfuryl alcohol and cinnamic acid. It belongs to a class of compounds known as cinnamates, which are characterized by a cinnamoyl group. The molecular structure of tetrahydrofurfuryl cinnamate consists of a tetrahydrofuran ring, which contributes to its unique properties, combined with a cinnamate moiety that imparts potential biological activity. The compound has garnered attention due to its applications in various fields, including cosmetics and pharmaceuticals.

- Hydrolysis: In the presence of water and an acid or base catalyst, tetrahydrofurfuryl cinnamate can hydrolyze to yield tetrahydrofurfuryl alcohol and cinnamic acid.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with an alcohol, leading to the formation of new esters.

- Esterification: The synthesis of tetrahydrofurfuryl cinnamate itself occurs through the esterification reaction between tetrahydrofurfuryl alcohol and cinnamic acid, typically catalyzed by an acid such as sulfuric acid.

These reactions are essential for understanding the reactivity and potential modifications of tetrahydrofurfuryl cinnamate in synthetic chemistry.

Tetrahydrofurfuryl cinnamate exhibits various biological activities, primarily attributed to its cinnamate component. Studies have shown that compounds within the cinnamate family possess antimicrobial, anti-inflammatory, and antioxidant properties. Specifically, research indicates that tetrahydrofurfuryl cinnamate may demonstrate:

- Antimicrobial Activity: It has been evaluated against various pathogens and shown potential effectiveness in inhibiting microbial growth .

- Antioxidant Properties: The compound may help in scavenging free radicals, thus contributing to cellular protection against oxidative stress .

- Anti-inflammatory Effects: Some studies suggest that it may modulate inflammatory pathways, although further research is needed to clarify these mechanisms.

Tetrahydrofurfuryl cinnamate can be synthesized through several methods:

- Fischer Esterification: This classic method involves reacting tetrahydrofurfuryl alcohol with cinnamic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Bimolecular Nucleophilic Substitution: This method can be employed using tetrahydrofurfuryl halides and sodium salts of cinnamic acid.

- Knoevenagel Condensation: This approach involves the reaction of tetrahydrofurfuryl derivatives with aromatic aldehydes in the presence of a base, leading to the formation of products that can be further modified to yield tetrahydrofurfuryl cinnamate.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Tetrahydrofurfuryl cinnamate finds applications across various industries:

- Cosmetics: It is utilized as a fragrance component and emulsifier in cosmetic formulations due to its pleasant aroma and skin-conditioning properties .

- Food Industry: As a flavoring agent, it enhances the sensory attributes of food products.

- Pharmaceuticals: Its potential biological activities make it a candidate for developing therapeutic agents targeting microbial infections or inflammation-related conditions.

Research on interaction studies involving tetrahydrofurfuryl cinnamate focuses on its compatibility with other compounds and its effects on biological systems. Notably:

- Synergistic Effects: Studies indicate that combining tetrahydrofurfuryl cinnamate with other antimicrobial agents may enhance their efficacy against resistant strains .

- Metabolic Pathways: Understanding how this compound interacts with metabolic enzymes is crucial for evaluating its safety profile and therapeutic potential .

Tetrahydrofurfuryl cinnamate shares structural features with several other compounds in the cinnamate family. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl Cinnamate | Methyl ester of cinnamic acid | Commonly used as a flavoring agent |

| Ethyl Cinnamate | Ethyl ester of cinnamic acid | Exhibits strong antimicrobial activity |

| Butyl Cinnamate | Butyl ester of cinnamic acid | Known for its fragrance properties |

| Tetrahydrofuran Cinnamate | Derived from tetrahydrofuran alcohol | Unique due to its cyclic ether structure |

Tetrahydrofurfuryl cinnamate is distinguished by its tetrahydrofuran ring structure, which enhances solubility and stability compared to linear esters like methyl or ethyl cinnamate.

Conventional Esterification Routes

Acid-Catalyzed Condensation of Tetrahydrofurfuryl Alcohol with Cinnamic Acid

The acid-catalyzed direct esterification of tetrahydrofurfuryl alcohol with cinnamic acid represents the most widely employed conventional synthetic approach for tetrahydrofurfuryl cinnamate production [1] [2] [3]. This methodology follows the classical Fischer esterification mechanism, wherein a carboxylic acid and alcohol undergo condensation in the presence of an acid catalyst to form an ester bond with the concurrent elimination of water.

The reaction mechanism proceeds through several distinct steps. Initially, the carbonyl group of cinnamic acid undergoes protonation by the acid catalyst, creating an electrophilic carbon center [3]. The nucleophilic oxygen atom of tetrahydrofurfuryl alcohol subsequently attacks this activated carbonyl carbon, forming a tetrahedral intermediate. Proton transfer and water elimination then occur, regenerating the acid catalyst and yielding the desired tetrahydrofurfuryl cinnamate product [4].

Sulfuric Acid Catalysis System

Concentrated sulfuric acid serves as the predominant catalyst for this transformation, functioning both as a proton source and dehydrating agent [2] [5]. The dual role of sulfuric acid enhances reaction efficiency by increasing the electrophilicity of the carboxylic acid and driving the equilibrium toward ester formation through water removal [5]. Typical reaction conditions employ 1-3 weight percent sulfuric acid relative to the limiting reagent, with temperatures ranging from 160-170°C and reaction times of 4-8 hours [2] [5].

Research findings demonstrate that sulfuric acid-catalyzed esterification achieves yields of 80-90% under optimized conditions [2]. The activation energy for this process ranges from 45-55 kilojoules per mole, with first-order kinetics observed for both reactants [6]. The rate constant at 80°C is approximately 2.3 × 10^-4 liters per mole per second [6].

Heteropolyacid Catalysis Systems

Heteropolyacid catalysts, particularly Wells-Dawson type structures such as H₆P₂W₁₈O₆₂·24H₂O, offer significant advantages over conventional mineral acids [1] [4]. These catalysts demonstrate superior performance in direct esterification reactions, achieving yields of 84-95% for various cinnamate esters under mild conditions [1] [4].

The heteropolyacid-catalyzed process operates effectively at lower temperatures (80-120°C) compared to sulfuric acid systems, with catalyst loadings of only 1 weight percent [1] [4]. Reaction times typically range from 4-12 hours, depending on the specific substrate combination and desired conversion level [4]. The catalyst demonstrates excellent reusability, maintaining activity for at least three consecutive reaction cycles without significant performance degradation [1] [4].

Kinetic analysis reveals activation energies of 40-50 kilojoules per mole for heteropolyacid systems, with rate constants at 80°C of approximately 1.8 × 10^-4 liters per mole per second [6]. The reaction follows first-order kinetics with respect to both cinnamic acid and tetrahydrofurfuryl alcohol concentrations [6].

Reaction Optimization Parameters

Critical reaction parameters significantly influence esterification efficiency and product yield. Temperature optimization studies indicate that reaction rates increase exponentially with temperature, following Arrhenius behavior [5]. However, excessive temperatures (above 180°C) promote side reactions and substrate degradation [5].

Substrate molar ratios profoundly impact equilibrium conversion, with alcohol excess typically employed to drive the reaction toward completion [7]. Optimal ratios of tetrahydrofurfuryl alcohol to cinnamic acid range from 1.2:1 to 2:1, balancing conversion efficiency with economic considerations [7].

Water removal strategies enhance esterification yields by preventing hydrolysis reactions [3]. Common approaches include azeotropic distillation, molecular sieves, and vacuum application during the reaction period [3].

Transesterification Approaches

Transesterification methodology provides an alternative route to tetrahydrofurfuryl cinnamate through ester exchange reactions between tetrahydrofurfuryl alcohol and pre-formed cinnamic acid esters [8] [9]. This approach offers several advantages over direct esterification, including milder reaction conditions and reduced water formation issues [8].

Methyl Cinnamate Transesterification

The transesterification of methyl cinnamate with tetrahydrofurfuryl alcohol represents a well-established synthetic route [8] [9]. This reaction typically employs basic or acidic catalysts to facilitate ester bond breaking and reformation [8]. Optimal conditions include temperatures of 60-120°C, catalyst loadings of 0.5-1 weight percent, and reaction times of 6-24 hours [9].

Lipase-catalyzed transesterification demonstrates particular effectiveness for this transformation, with Candida antarctica lipase B showing up to 56-fold higher activity compared to direct esterification [8]. The biocatalytic approach achieves yields of 70-85% under solvent-free conditions [8].

Ethyl Cinnamate Transesterification

Ethyl cinnamate serves as an excellent transesterification substrate due to its commercial availability and favorable leaving group properties [9]. The reaction with tetrahydrofurfuryl alcohol proceeds under similar conditions to methyl ester transesterification, yielding 75-90% of the desired product [9].

Kinetic studies reveal that transesterification reactions follow different mechanistic pathways compared to direct esterification [10]. The ping-pong bi-bi mechanism with substrate and product inhibition accurately describes the kinetic behavior [10]. Activation energies for transesterification range from 35-45 kilojoules per mole [10].

Green Chemistry Synthesis Strategies

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis represents a revolutionary approach to esterification reactions, eliminating solvent requirements while dramatically reducing reaction times and energy consumption [11] [12]. High-speed ball milling enables intimate mixing of reactants at the molecular level, facilitating efficient ester bond formation under ambient conditions [11].

Iodine/Potassium Hypophosphite System

The I₂/KH₂PO₂ mechanochemical system demonstrates exceptional efficiency for esterification reactions under solvent-free conditions [11]. This protocol achieves esterification yields of 45-91% within 20 minutes of grinding at room temperature [11]. The methodology employs equimolar quantities of reactants with 10-15 weight percent catalyst loading relative to the limiting substrate [11].

Mechanistic investigations suggest that iodine activates the carboxylic acid through halogen bonding, while potassium hypophosphite serves as a reducing agent and proton source [11]. The grinding action provides the mechanical energy necessary for bond breaking and formation processes [11].

Optimization studies reveal optimal grinding frequencies of 25 Hz for this system, with yields plateauing after 20-30 minutes of processing [11]. The methodology demonstrates excellent functional group tolerance and can accommodate various alcohol substrates [11].

Potassium Iodide/Triethyl Phosphite System

The KI/P(OEt)₃ mechanochemical approach offers an alternative solvent-free esterification protocol [11]. This system achieves yields of 24-85% after 60 minutes of grinding at 25 Hz frequency [11]. The longer reaction time requirement compared to the I₂/KH₂PO₂ system reflects different mechanistic pathways and intermediate stability [11].

Triethyl phosphite functions as both an activating agent and phosphorus source in this transformation [11]. The mechanism likely involves phosphite-mediated activation of the carboxylic acid, followed by nucleophilic attack by the alcohol substrate [11].

Process Advantages and Limitations

Mechanochemical esterification offers numerous advantages over conventional solution-phase methods [11] [12]. These include elimination of organic solvents, dramatic reduction in reaction times, ambient temperature operation, and high process intensification [11]. Energy efficiency improvements of 85-95% are achievable compared to thermal processes [11].

However, limitations include batch-wise operation, equipment wear from grinding media, and potential substrate limitations for mechanically sensitive compounds [11]. Scale-up considerations require specialized mechanochemical reactor designs for industrial implementation [12].

Biocatalytic Pathways Using Lipases

Lipase-catalyzed esterification represents the most environmentally benign approach to tetrahydrofurfuryl cinnamate synthesis [13] [14] [15]. These enzymes catalyze ester bond formation under mild conditions with excellent selectivity and minimal side product formation [13].

Candida Antarctica Lipase B Systems

The enzymatic mechanism involves formation of an acyl-enzyme intermediate through nucleophilic attack by the catalytic serine residue [18]. Subsequent nucleophilic displacement by the alcohol substrate regenerates the free enzyme and yields the ester product [18]. The ping-pong bi-bi kinetic mechanism accurately describes this transformation [10].

Optimal reaction conditions for CALB-catalyzed synthesis include temperatures of 30-60°C, enzyme loadings of 5-15 weight percent, and reaction times of 24-72 hours [16] [17]. Organic solvents such as isooctane provide superior results compared to aqueous or neat conditions [16] [17].

Thermomyces Lanuginosus Lipase Systems

Lipozyme TLIM, derived from Thermomyces lanuginosus, offers excellent thermostability and broad substrate specificity for esterification reactions [19] [16]. This enzyme achieves yields of 80-95% for tetrahydrofurfuryl cinnamate synthesis under optimized conditions [19].

The enzyme demonstrates particular effectiveness in continuous membrane reactor systems, enabling sustained production with residence times of 9 hours [19]. Conversion rates of up to 20.91% per pass are achievable with 1-butanol as a model substrate [19].

Process Optimization and Kinetics

Biocatalytic esterification requires careful optimization of multiple parameters including temperature, water activity, substrate molar ratios, and enzyme loading [13] [14]. Water activity represents a critical factor, with optimal values typically in the range of 0.1-0.4 for maximum esterification activity [13].

Enzyme reusability studies demonstrate that immobilized lipases retain 63% of initial activity after three reaction cycles [16]. Extended operational stability enables economic viability for industrial applications [13].

The activation energies for lipase-catalyzed esterification range from 35-45 kilojoules per mole, significantly lower than chemical catalysis systems [10]. Rate constants at physiological temperatures (37°C) approach 1.5 × 10^-5 liters per mole per second for CALB systems [10].

Sustainability Metrics and Environmental Impact

Biocatalytic synthesis demonstrates superior environmental performance across multiple sustainability metrics [13]. Energy efficiency improvements of 80-90% are achievable compared to conventional thermal processes [13]. Atom economy reaches 88-93%, with E-factors (waste per unit product) of only 3-8 kilograms per kilogram [13].

Tetrahydrofurfuryl cinnamate, a cinnamic acid ester with the molecular formula C14H16O3 and CAS number 65505-25-1, represents an important flavor and fragrance compound with well-defined physicochemical characteristics. This comprehensive analysis examines the compound's thermodynamic parameters and solubility behavior, drawing from multiple experimental data sources to provide authoritative insights into its chemical properties.

Physicochemical Property Profiling

Thermodynamic Parameters

The thermodynamic properties of tetrahydrofurfuryl cinnamate have been extensively characterized through various analytical techniques, providing detailed insights into its thermal behavior and phase transitions.

Melting and Boiling Points

Tetrahydrofurfuryl cinnamate exhibits distinct thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound demonstrates exceptional thermal stability with a boiling point range of 390.0°C to 391.0°C at 760 mmHg [1] [2]. This relatively high boiling point is characteristic of aromatic esters and indicates strong intermolecular forces resulting from the combination of the cinnamate moiety and the tetrahydrofuran ring system.

Unlike many solid organic compounds, tetrahydrofurfuryl cinnamate exists as a liquid at room temperature, indicating that its melting point lies below ambient conditions. This liquid state at standard temperature and pressure is consistent with its classification as a "slightly viscous liquid" [2] [3] and distinguishes it from related cinnamate esters that may crystallize at room temperature.

The thermal behavior of tetrahydrofurfuryl cinnamate can be compared to related compounds in the cinnamic acid ester family. For instance, methyl cinnamate exhibits a melting point of 33°C to 38°C [4] [5], while ethyl cinnamate shows a melting point of 6°C to 7°C [5]. The liquid nature of tetrahydrofurfuryl cinnamate at room temperature suggests enhanced molecular flexibility imparted by the tetrahydrofuran ring structure compared to these simpler alkyl cinnamates.

Recent studies on cinnamate derivatives have demonstrated that the standard molar enthalpies of vaporization for similar compounds range from 67.9 to 72.4 kilojoules per mole [6]. While specific enthalpy of vaporization data for tetrahydrofurfuryl cinnamate is not directly available, the compound's boiling point suggests comparable energetic requirements for phase transitions.

| Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 390.0-391.0 | °C (at 760 mmHg) | [1] [2] [3] |

| Physical State | Liquid | - | [2] [3] |

| Appearance | Colorless, slightly viscous | - | [2] [3] |

| Flash Point | 328.0 | °F (164.4°C) | [2] [3] |

Vapor Pressure and Henry's Law Constants

The vapor pressure characteristics of tetrahydrofurfuryl cinnamate indicate extremely low volatility under ambient conditions. Experimental measurements reveal a vapor pressure of 0.000002 mmHg at 25°C [2] [3] [7], which translates to approximately 2.67×10⁻⁹ atmospheres. This exceptionally low vapor pressure classifies the compound as having "ultra slow" evaporation characteristics [8].

The vapor pressure data can be expressed in various units for different applications. Converting to SI units, the vapor pressure at 25°C equals approximately 2.67×10⁻⁴ pascals, demonstrating the compound's minimal tendency to volatilize under standard conditions. This property has significant implications for applications in flavor and fragrance formulations, where controlled release and persistence are desirable characteristics.

Henry's law constants, which describe the equilibrium distribution of compounds between gas and liquid phases, have not been directly measured for tetrahydrofurfuryl cinnamate. However, estimation methods based on molecular structure and vapor pressure data suggest extremely low Henry's law constants, indicating strong preference for the liquid phase over the gas phase. The compound's low volatility and high molecular weight (232.27-232.28 g/mol) contribute to this behavior.

The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, though specific temperature coefficients for tetrahydrofurfuryl cinnamate have not been experimentally determined. Based on structural analogs and the compound's boiling point, the vapor pressure is expected to increase exponentially with temperature, reaching atmospheric pressure at the normal boiling point of approximately 390°C.

| Property | Value | Units | Temperature | Reference |

|---|---|---|---|---|

| Vapor Pressure | 0.000002 | mmHg | 25°C | [2] [3] [7] |

| Vapor Pressure | 2.67×10⁻⁴ | Pa | 25°C | [calculated] |

| Evaporation Rate | Ultra slow | - | Ambient | [8] |

Solubility Behavior

The solubility characteristics of tetrahydrofurfuryl cinnamate demonstrate clear preferences based on solvent polarity and hydrogen bonding capacity, reflecting the compound's amphiphilic nature with both hydrophobic aromatic regions and polar ester functionality.

Partition Coefficients (LogP)

The octanol-water partition coefficient (LogP) of tetrahydrofurfuryl cinnamate has been experimentally determined to be 2.21 [2] [3] [7], indicating moderate lipophilicity. This value places the compound in the range typical of many pharmaceutical and cosmetic ingredients, suggesting favorable distribution between lipophilic and aqueous phases for biological applications.

The LogP value of 2.21 corresponds to a partition ratio of approximately 162:1 (octanol:water), meaning that at equilibrium, the compound preferentially distributes into the organic phase by a factor of more than 160-fold. This preference reflects the dominance of the hydrophobic aromatic and aliphatic portions of the molecule over the polar ester group.

Computational estimates using different algorithms provide additional perspective on the compound's lipophilicity. The XLogP3-AA calculated value of 2.6 [8] shows reasonable agreement with experimental data, falling within the expected range for computational predictions. The slight difference between experimental and calculated values (0.39 log units) is within typical accuracy ranges for LogP prediction methods.

Comparison with related cinnamic acid esters reveals structure-activity relationships. Cinnamyl cinnamate, a larger molecule with two aromatic rings, exhibits a significantly higher LogP of 4.45 [9], while simpler esters like methyl cinnamate show lower values. The tetrahydrofuran ring in tetrahydrofurfuryl cinnamate provides a balance between hydrophobic character and slight polarity that results in intermediate lipophilicity.

The moderate LogP value suggests favorable properties for dermal absorption and membrane permeation, making tetrahydrofurfuryl cinnamate suitable for topical applications in cosmetics and personal care products. The value falls within the optimal range (1-3) often cited for transdermal delivery systems and CNS-active compounds.

| Measurement Type | LogP Value | Method | Reference |

|---|---|---|---|

| Experimental | 2.21 | Octanol-water partitioning | [2] [3] [7] |

| Calculated | 2.6 | XLogP3-AA algorithm | [8] |

| Literature Range | 1-3 | Optimal for bioavailability | [10] [11] |

Solvent Compatibility Studies

Comprehensive solvent compatibility studies reveal distinct patterns of solubility that correlate with solvent polarity and hydrogen bonding characteristics. Tetrahydrofurfuryl cinnamate demonstrates complete insolubility in water [1] [2] [3], reflecting the dominance of hydrophobic interactions over the limited polar character provided by the ester group.

In contrast, the compound shows excellent solubility in ethanol [1] [2] [3], indicating favorable interactions between the alcohol and both the aromatic system and ester functionality. This solubility pattern is consistent with the compound's use in alcoholic flavor formulations and suggests compatibility with ethanol-based extraction and formulation processes.

The compound exhibits complete solubility in various oils [1] [2] [3], making it particularly suitable for lipophilic formulations and oil-based flavor systems. This oil solubility enables incorporation into fat-based food products, cosmetic creams, and essential oil blends without phase separation or crystallization issues.

Detailed analysis of solvent interactions reveals that tetrahydrofurfuryl cinnamate follows Hildebrand solubility parameter principles. The compound's estimated solubility parameters suggest compatibility with solvents having similar Hansen solubility parameter profiles, particularly those with moderate polarity and hydrogen bonding capacity.

The poor water solubility can be quantified using computational models, which predict aqueous solubility in the range of 10⁻⁴ to 10⁻⁵ molar [12] [13]. This extremely low aqueous solubility has practical implications for formulation chemistry, requiring emulsification or co-solvent systems for aqueous applications.

Temperature effects on solubility have not been extensively studied for tetrahydrofurfuryl cinnamate, but general principles suggest increased solubility in all solvents with rising temperature. The compound's thermal stability allows heating to facilitate dissolution in moderately polar solvents without decomposition concerns.

| Solvent Class | Solubility | Mechanism | Applications | Reference |

|---|---|---|---|---|

| Water | Insoluble | Hydrophobic exclusion | Requires emulsification | [1] [2] [3] |

| Ethanol | Soluble | Hydrogen bonding, polarity matching | Alcoholic formulations | [1] [2] [3] |

| Oils | Soluble | Lipophilic interactions | Oil-based systems | [1] [2] [3] |

| Chloroform | Highly soluble | Similar polarity | Analytical extractions | [9] |

The solvent compatibility profile supports the compound's classification as a flavor and fragrance ingredient with regulatory approval (FEMA 3320) [2] [3]. The combination of oil solubility and ethanol compatibility enables incorporation into diverse product matrices while maintaining stability and sensory properties.

Advanced solubility studies utilizing the COSMO-RS (Conductor-like Screening Model for Real Solvents) approach could provide additional insights into solvent interactions [13]. Such computational methods have proven effective for predicting solubility in complex solvent mixtures and could guide formulation optimization for specific applications.

Physical Description

XLogP3

Density

1.107-1.113

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index